molecular formula C7H15NO2 B12868198 2-(3-Ethoxyoxetan-3-yl)ethanamine

2-(3-Ethoxyoxetan-3-yl)ethanamine

Cat. No.: B12868198
M. Wt: 145.20 g/mol
InChI Key: AMTLDNRBQUIMCQ-UHFFFAOYSA-N
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Description

2-(3-Ethoxyoxetan-3-yl)ethanamine is an organic compound with the molecular formula C7H15NO2 It is a primary amine with an oxetane ring substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Ethoxyoxetan-3-yl)ethanamine typically involves the reaction of ethylene oxide with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the ring-opening of the ethylene oxide and subsequent formation of the oxetane ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyoxetan-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Ethoxyoxetan-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyoxetan-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethoxyoxetan-3-yl)ethanamine is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(3-ethoxyoxetan-3-yl)ethanamine

InChI

InChI=1S/C7H15NO2/c1-2-10-7(3-4-8)5-9-6-7/h2-6,8H2,1H3

InChI Key

AMTLDNRBQUIMCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(COC1)CCN

Origin of Product

United States

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